molecular formula C9H15NO2 B12281558 (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

Katalognummer: B12281558
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: WLSWKHIKVUKXAW-WCTZXXKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,4R,5R)-5-aminobicyclo[222]octane-2-carboxylic acid is a bicyclic amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclic compound such as norbornene.

    Functionalization: Introduction of functional groups such as amino and carboxylic acid groups through various chemical reactions.

    Chiral Resolution: Separation of enantiomers to obtain the desired (1R,2R,4R,5R) configuration.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or hydroxyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, nitro, or substituted bicyclic amino acids.

Wissenschaftliche Forschungsanwendungen

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes related to disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid: shares similarities with other bicyclic amino acids such as norbornane derivatives and other substituted bicyclo[2.2.2]octane compounds.

Uniqueness

  • The unique structural configuration of this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6-,7-,8-/m1/s1

InChI-Schlüssel

WLSWKHIKVUKXAW-WCTZXXKLSA-N

Isomerische SMILES

C1C[C@@H]2C[C@H]([C@H]1C[C@H]2C(=O)O)N

Kanonische SMILES

C1CC2CC(C1CC2C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.